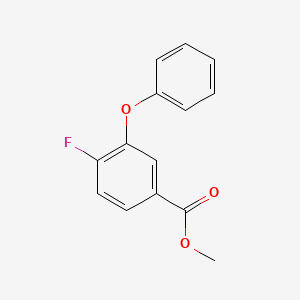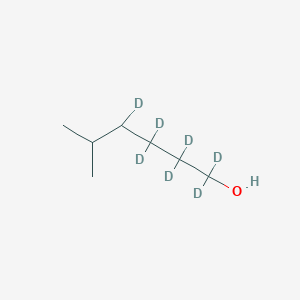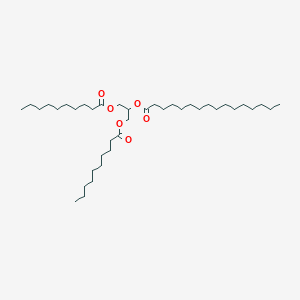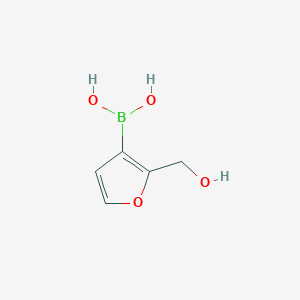
3-Bromo-1-propan-1,1-d2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-propan-1,1-d2-ol is a deuterated compound with the molecular formula C3H5D2BrO. It is a brominated alcohol where two hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-propan-1,1-d2-ol typically involves the bromination of 1,1-d2-propanol. One common method is the reaction of 1,1-d2-propanol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-propan-1,1-d2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of 1,1-d2-propanol.
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deuterated alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: 1,1-d2-propanol
Oxidation: Deuterated aldehydes or carboxylic acids
Reduction: Deuterated alkanes
Scientific Research Applications
3-Bromo-1-propan-1,1-d2-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other deuterated compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-propan-1,1-d2-ol involves its reactivity as a brominated alcohol. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups into the molecule. The deuterium atoms provide stability and can be used as tracers in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-propanol: The non-deuterated analog of 3-Bromo-1-propan-1,1-d2-ol.
1-Bromo-3-hydroxypropane: Another brominated alcohol with similar reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with trifluoromethyl groups.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it valuable in studies requiring precise tracking of molecular transformations and metabolic pathways.
Properties
Molecular Formula |
C3H7BrO |
|---|---|
Molecular Weight |
141.00 g/mol |
IUPAC Name |
3-bromo-1,1-dideuteriopropan-1-ol |
InChI |
InChI=1S/C3H7BrO/c4-2-1-3-5/h5H,1-3H2/i3D2 |
InChI Key |
RQFUZUMFPRMVDX-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(CCBr)O |
Canonical SMILES |
C(CO)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)



![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)


![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)


